Peptide 84

Description

Contextual Understanding of Peptide Nomenclature and Research Focus

Peptides are short chains of amino acids linked by peptide bonds. wikipedia.orgnih.gov Their classification and naming, or nomenclature, can be based on several factors, including the number of amino acid residues they contain, their origin, or their biological function. wikipedia.orgunacademy.com For instance, a peptide with two amino acids is a dipeptide, one with three is a tripeptide, and chains with up to 20 amino acids are generally referred to as oligopeptides. wikipedia.orglongdom.org Longer chains are known as polypeptides, and the term protein is typically used for molecules with 50 or more amino acids. unacademy.comlongdom.org

The designation "84" in the context of a peptide can therefore signify several things. Most commonly, it refers to the length of the peptide chain, indicating a polypeptide of 84 amino acid residues. A prominent example of this is the Parathyroid Hormone (PTH), a naturally occurring 84-amino acid peptide that plays a crucial role in calcium regulation. nih.govphysiology.org In other research contexts, "84" may be part of a specific code or name assigned to a peptide fragment or a synthetic peptide used in experimental studies. For example, CypB-84 is a specific peptide derived from cyclophilin B that has been investigated in cancer vaccine research. aai.org Research focus often dictates the naming convention; a peptide might be named based on the protein it was derived from, its function, or simply as a numerical designator in a research series. ucalgary.caqmul.ac.uk

Significance of Investigating Diverse Peptide Structures and Functions

The investigation into the vast diversity of peptide structures and their corresponding functions is a cornerstone of modern biochemistry and medicine. longdom.org Peptides are fundamental to a multitude of biological processes, acting as hormones, neurotransmitters, growth factors, and antimicrobial agents. gesundheitsindustrie-bw.deajpbp.com Their functional diversity stems from the varied sequences of amino acids, which dictates their three-dimensional structure and ability to interact with other molecules like proteins and receptors. gesundheitsindustrie-bw.demsu.edu

Studying this diversity is significant for several reasons. It enhances our understanding of fundamental physiological processes, from cell signaling and immune response to metabolic regulation. nih.govlongdom.org This knowledge is paramount for developing new therapeutic strategies. Due to their high specificity and selectivity for their targets, peptides often have fewer off-target effects compared to small molecule drugs, making them attractive candidates for drug development. tandfonline.comexplorationpub.com Research into peptides has led to treatments for a range of diseases, including diabetes, cancer, and autoimmune disorders. gesundheitsindustrie-bw.denih.gov Furthermore, the unique properties of peptides are being harnessed in biotechnology and materials science, where they are used to create novel biomaterials, biosensors, and drug delivery systems. longdom.org The exploration of peptides, whether naturally occurring or synthetically designed, continues to open new avenues for medical and scientific innovation. longdom.orgexplorationpub.com

Detailed Research Findings

Research on peptides designated or containing "84" spans various fields, from endocrinology to cancer immunology. The following tables summarize key findings for specific examples.

Table 1: Parathyroid Hormone (PTH(1-84))

| Feature | Description |

| Identity | An 84-amino acid peptide hormone secreted by the parathyroid glands. nih.govphysiology.org |

| Primary Function | A principal regulator of calcium and phosphorus levels in the blood and plays a vital role in bone remodeling. nih.gov |

| Research Focus | Research has focused on the biological activities of both the full-length peptide, PTH(1-84), and its fragments. physiology.org The N-terminal fragment PTH(1-34), known as teriparatide, retains the primary osteogenic (bone-forming) capabilities of the full hormone. nih.gov Other fragments, such as PTH(7-84), are also present in circulation and are studied for their distinct biological effects, which may counterbalance the actions of full-length PTH. physiology.org This research is critical for understanding bone diseases like osteoporosis and developing treatments. |

Table 2: CypB-84

| Feature | Description |

| Identity | A specific peptide derived from the protein cyclophilin B. aai.org |

| Primary Function | Investigated as a potential cancer vaccine peptide. aai.org |

| Research Focus | Studies on CypB-84 revealed that it could elicit an immediate-type skin reaction in both cancer patients and healthy volunteers during prevaccination tests. aai.org Further investigation in mouse models determined that this reaction was dependent on mast cells but was not mediated by IgE, the typical antibody class associated with allergic reactions. aai.org Importantly, systemic injection of CypB-84 did not lead to anaphylaxis, a severe systemic allergic reaction. This was attributed to the very rapid degradation of the peptide in the bloodstream. aai.org This research provides valuable insights into the immunological properties of vaccine peptides. |

Table 3: Other Research Involving Peptides of 84 Amino Acids

| Peptide Context | Description of Research |

| Antimicrobial Peptide (AP00404) | The Antimicrobial Peptide Database (APD) lists an 84-residue peptide as the longest entry among a collection of 525 antimicrobial peptides, highlighting that peptides of this length can be part of the natural host defense system. oup.com |

| MYC Transactivation Domain | Researchers have developed rapid, flow-based chemical synthesis methods to produce sequences of the MYC protein up to 84 amino acids in length. chemrxiv.org This allows for the incorporation of various post-translational modifications to study how they affect the protein's interactions with other molecules, which is crucial for cancer research. chemrxiv.org |

| Synthetic Biotinylated Peptide | A case study described the complex synthesis of a 14C-labelled biotinylated peptide containing 84 amino acids for a drug development program. almacgroup.com This demonstrates the use of such large, specifically modified peptides as tools in pharmaceutical research and development. almacgroup.com |

| Diabetes-Associated Peptide (Amylin) | While the peptide itself is 37 amino acids long, the seminal 1987 paper in Proceedings of the National Academy of Sciences that first described its purification and characterization is from volume 84. pnas.org This peptide, also known as amylin, forms amyloid deposits in the islets of Langerhans and is associated with type 2 diabetes. pnas.org |

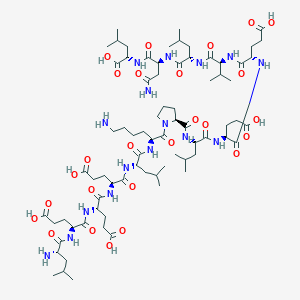

Properties

CAS No. |

90686-89-8 |

|---|---|

Molecular Formula |

C75H126N16O26 |

Molecular Weight |

1667.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C75H126N16O26/c1-36(2)30-42(77)62(103)79-43(18-23-56(93)94)63(104)80-44(19-24-57(95)96)64(105)81-46(21-26-59(99)100)66(107)85-49(31-37(3)4)69(110)84-48(16-13-14-28-76)74(115)91-29-15-17-54(91)72(113)87-50(32-38(5)6)68(109)83-45(20-25-58(97)98)65(106)82-47(22-27-60(101)102)67(108)90-61(41(11)12)73(114)88-51(33-39(7)8)70(111)86-52(35-55(78)92)71(112)89-53(75(116)117)34-40(9)10/h36-54,61H,13-35,76-77H2,1-12H3,(H2,78,92)(H,79,103)(H,80,104)(H,81,105)(H,82,106)(H,83,109)(H,84,110)(H,85,107)(H,86,111)(H,87,113)(H,88,114)(H,89,112)(H,90,108)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 |

InChI Key |

UDTXUDHDIVNHCL-AENUQYPBSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N |

sequence |

LEEELKPLEEVLNL |

Synonyms |

IL-2, 59-72 interleukin-2 (59-72) peptide 84 |

Origin of Product |

United States |

Discovery and Characterization Methodologies for Peptide 84 Variants

Approaches to Peptide Identification and Isolation

The initial steps in studying peptide variants often involve identifying and isolating them from complex biological samples or through synthetic routes. Several key approaches are employed in this process.

Peptidomics and Mass Spectrometry-Based Techniques

Peptidomics, a sub-discipline of proteomics, focuses specifically on the comprehensive study of peptides within a biological system. Mass spectrometry (MS) is a cornerstone technology in peptidomics, enabling the identification and characterization of peptides based on their mass-to-charge ratio. markelab.comcaribbeangenetics.com This approach is particularly valuable for analyzing endogenous peptides, which can be biologically active or represent protein degradation products. markelab.com

The general workflow in peptidomics often involves sample preparation to isolate and enrich peptides, followed by MS analysis. Sample preparation techniques may include molecular weight cut-offs or protein precipitation to separate peptides from larger proteins. markelab.com Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used technique, where peptides are separated by liquid chromatography before being introduced into a mass spectrometer for fragmentation and sequence analysis. markelab.commedrxiv.org Peptide identification is then performed by comparing the obtained mass spectra against protein sequence databases or through de novo sequencing. caribbeangenetics.commedrxiv.org

Peptidomic approaches coupled with MS have been successfully applied to characterize peptides from various biological sources. For instance, this methodology has been utilized to identify bioactive peptides from food by-products, such as those with potential antioxidant and anti-hypertensive effects derived from asparagus. medrxiv.org The process involves fractionation and purification using techniques like reversed-phase liquid chromatography before MS analysis. medrxiv.org

In Silico Prediction and Computational Screening

Computational approaches, often referred to as in silico methods, play an increasingly vital role in accelerating peptide discovery and characterization. cloudna.cnmdpi-res.comgenecards.org These methods can be used to predict peptide properties, potential bioactivity, and even toxicity, thereby guiding experimental efforts. mdpi-res.comgenecards.orgnih.gov

In silico prediction involves the use of algorithms and databases to analyze peptide sequences and structures. This can include predicting peptide release from parent proteins through enzymatic hydrolysis, assessing bioactivity against specific targets, and evaluating bioavailability. mdpi-res.com Computational screening allows for the rapid evaluation of large virtual peptide libraries, which is significantly more cost-effective and faster than purely experimental screening methods. cloudna.cngenecards.org

While in silico tools offer significant advantages, they are often used in combination with experimental methodologies to validate predictions and overcome limitations, such as accurately predicting the complex conformations peptides may adopt upon binding to targets. cloudna.cnnih.gov Databases like the Protein Data Bank (PDB) provide experimentally determined 3D structures that can be used as a basis for computational modeling of protein-peptide interactions. cloudna.cn

Combinatorial Library Synthesis for Ligand Discovery

Combinatorial chemistry is a powerful technique for generating large and diverse libraries of peptides, which can then be screened for desired properties, such as binding to specific targets. wikipedia.orgromj.orgnih.gov This approach allows for the simultaneous synthesis of millions or even billions of different peptide sequences.

A common method for creating combinatorial peptide libraries is solid-phase split synthesis, where peptides are synthesized on solid support beads. wikipedia.org This method, often referred to as "one-bead-one-compound," results in each bead carrying a unique peptide sequence. wikipedia.org These libraries can then be screened using high-throughput methods, such as affinity selection mass spectrometry, to identify peptides that bind to a target molecule.

Combinatorial libraries can incorporate both canonical and non-canonical amino acids, expanding the chemical space explored for ligand discovery. This approach has been successfully applied in the search for peptide ligands that bind to various targets, including antibody-like molecules. nih.gov

Initial Characterization of Specific "Peptide 84" Designations

Within the broad category of "this compound" variants, specific peptides derived from proteins like HLA-B27 and human kappa-casein have been subjects of detailed characterization due to their biological relevance.

Immunomodulatory Peptides Derived from HLA-B27 (e.g., B2702.60-84, 2702.75-84)

Human Leukocyte Antigen (HLA)-B27 is a class I major histocompatibility complex (MHC) molecule known for its strong association with a group of inflammatory diseases called spondyloarthropathies, including ankylosing spondylitis. HLA-B27 presents peptide antigens to T cells, playing a critical role in immune responses.

Specific peptide fragments derived from the HLA-B27 protein have been investigated for their immunomodulatory properties. Among these are peptides corresponding to residues 60-84 (B2702.60-84) and 75-84 (2702.75-84) of the HLA-B2702 subtype. Research has explored the effects of these peptides in experimental models of autoimmune diseases.

The peptide 2702.75-84, derived from the α1-helix of HLA-B2702, has demonstrated immunosuppressive effects in both in vitro and in vivo studies. It has been shown to inhibit cytotoxic T-cell and natural killer cell-mediated target cell lysis in vitro and prolong allograft survival in mice. The peptide B2702.60-84, a longer sequence encompassing residues 60-84, has shown increased pathogenicity in a rat model of experimental autoimmune uveitis, suggesting potential roles in exacerbating disease or containing immunomodulatory regions.

The study of these peptides often involves techniques like peptide synthesis, in vitro assays to assess their effects on immune cells, and in vivo studies using animal models. Understanding the interactions of these peptides with the immune system is crucial for deciphering the mechanisms underlying HLA-B27-associated diseases.

Peptides from Human Kappa-Casein (e.g., Residues 84-101)

Human kappa-casein is a protein found in breast milk that plays a role in stabilizing casein micelles. Specific peptide fragments derived from human kappa-casein have been characterized, including the peptide corresponding to residues 84-101.

The peptide sequence of human kappa-casein residues 84-101 is Val-Arg-Arg-Pro-Asn-Leu-His-Pro-Ser-Phe-Ile-Ala-Ile-Pro-Pro-Lys-Lys-Ile. This peptide has been synthesized to study its structural features.

Characterization of this peptide has been performed using techniques such as 1H-nuclear magnetic resonance (NMR) spectroscopy. Studies using NMR in dimethyl sulphoxide have indicated that the peptide predominantly adopts a largely extended chain conformation in solution. Evidence for the presence of a beta-turn involving residues Pro87-His90 has also been observed.

These structural studies provide insights into the potential conformation of this region within the full-length human kappa-casein protein and its possible interactions. For example, the presence of a turn in this region might influence the accessibility of residues important for enzymatic cleavage, such as by chymosin.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | Notes |

| Human HLA-B27 protein | N/A | Protein complex, gene locus HLA-B |

| Peptide B2702.60-84 | N/A | Fragment of Human HLA-B2702 protein |

| Peptide 2702.75-84 | N/A | Fragment of Human HLA-B2702 protein |

| Human Kappa-Casein protein (CSN3) | N/A | Protein, NCBI Gene ID: 1448, UniProt: P07498 |

| Human Kappa-Casein (Residues 84-101) | N/A | Fragment of Human Kappa-Casein protein |

Note: PubChem primarily assigns CIDs to chemical compounds. Larger proteins or specific peptide fragments studied in research may not have individual CIDs but are associated with identifiers for their parent proteins or genes.

Data Tables

Below are examples of how data tables could be presented based on the research findings discussed. In a live interactive environment, these tables could offer sorting, filtering, and detailed views.

Table 1: Immunomodulatory Effects of HLA-B27 Derived Peptides

| Peptide Designation | Source Protein | Sequence (Partial) | Observed In Vitro Effect | Observed In Vivo Effect (Animal Model) | Reference |

| 2702.75-84 | HLA-B2702 | (Residues 75-84) | Inhibits cytotoxic T-cell and NK cell lysis | Prolongs allograft survival (mice) | |

| B2702.60-84 | HLA-B2702 | (Residues 60-84) | Not specified in detail in source | Increased pathogenicity (rat EAU model) |

Table 2: Structural Characterization of Human Kappa-Casein Peptide (Residues 84-101)

| Peptide Designation | Source Protein | Sequence | Characterization Method | Key Structural Finding(s) | Reference |

| Human Kappa-Casein (84-101) | Human Kappa-Casein | Val-Arg-Arg-Pro-Asn-Leu-His-Pro-Ser-Phe-Ile-Ala-Ile-Pro-Pro-Lys-Lys-Ile | 1H-NMR Spectroscopy | Largely extended chain, evidence of beta-turn (Pro87-His90) |

Cyclophilin B-Derived Peptides (e.g., CypB-84)

Cyclophilin B (CypB) is a 21-kDa protein with peptidyl-prolyl cis-trans isomerase activity, found in the endoplasmic reticulum, nucleus, and secreted into the extracellular space. biovendor.com CypB is involved in protein folding and has been associated with various cellular processes, including transcriptional regulation and inflammation. biovendor.comnih.gov

A specific peptide fragment derived from Cyclophilin B, referred to as CypB-84, has been investigated in the context of cancer vaccine development. nih.govdntb.gov.ua The discovery of CypB-84's activity stemmed from observations in prevaccination skin tests where it elicited an immediate-type skin reaction in human patients and mice. nih.govdntb.gov.ua This unexpected phenomenon led to investigations into the mechanisms underlying this reaction. nih.gov

Characterization Methodologies:

In vivo Skin Testing: Studies in BALB/c mice, which share similar MHC class I binding motifs with human HLA-A24, were used to assess the immediate skin reaction induced by CypB-84. nih.govdntb.gov.ua The peptide was administered via injection, and the resulting footpad swelling was measured over time to determine the kinetics and dose-dependency of the reaction. aai.org

Histological Analysis: Tissue sections from the injection sites were stained (e.g., with toluidine blue) and examined microscopically to identify cellular changes, such as mast cell degranulation, which was observed in response to CypB-84 injection. researchgate.net

Immunological Assays: Investigations were conducted to determine if the immediate skin reaction was mediated by specific immunity. Studies in immune-deficient mice strains (athymic nu/nu and CB17-SCID) indicated that the reaction was not mediated by adaptive immunity but was mast cell-dependent. nih.gov The presence of natural antibodies to CypB-84 was also examined. aai.org

Peptide Clearance Studies: To assess the potential for systemic anaphylaxis, the clearance rate of CypB-84 from plasma after intravenous injection was investigated. aai.org Rapid clearance suggested that systemic anaphylaxis was not elicited due to the peptide's quick degradation in vivo. dntb.gov.uaaai.org

Mass Spectrometry: Mass spectrometric analysis has been employed in broader studies characterizing Cyclophilin B and its post-translational modifications, which can influence its function and recognition. nih.gov Peptide mapping with techniques like UPLC/MSE is a key method for protein structure characterization and purity analysis, capable of identifying tryptic and non-tryptic peptides and post-translational modifications. waters.com

Detailed Research Findings:

CypB-84 was found to induce immediate footpad reactions in a dose-dependent manner in mice, peaking around 15 minutes after injection and subsiding within 24 hours. aai.org This reaction was observed in various mouse strains, including immune-deficient ones, but not in mast cell-deficient mice, highlighting the mast cell-dependent nature of the response. nih.gov Histological analysis confirmed mast cell degranulation at the injection site. researchgate.net Despite the local reaction, systemic injection of CypB-84 did not elicit anaphylaxis in mice due to rapid in vivo degradation. dntb.gov.uaaai.org While CypB-84 elicited frequent immediate skin reactions in human clinical trials, leading to its exclusion as a vaccine candidate in further trials, the underlying mechanisms were investigated using these characterization methods. aai.org

Urokinase Plasminogen Activator Receptor (uPAR)-Associated Peptides (e.g., Anti-uPAR 84-95)

The Urokinase Plasminogen Activator Receptor (uPAR), also known as CD87, is a GPI-anchored protein involved in focusing urokinase proteolytic activity on the cell surface and regulating various cellular processes including adhesion, migration, and proliferation. researchgate.netmdpi.com A specific sequence within uPAR, corresponding to residues 84-95 (uPAR84-95), has been identified as a crucial region involved in driving cell migration and angiogenesis in a protease-independent manner. nih.gov

The investigation into uPAR84-95 arose from the documented clinical relevance of uPAR as a prognostic marker in various cancers, including ovarian cancer, where its overexpression is associated with invasion and metastasis. researchgate.netnih.govspandidos-publications.com The discovery of the functional significance of the 84-95 sequence involved identifying its role in cell migration and its interaction with formyl peptide receptors (FPRs). nih.govaai.org

Characterization Methodologies:

Cell Migration Assays: In vitro migration assays using cell lines, such as human CD34+ hematopoietic stem cells, mouse CD34+ M1 leukemia cells, and ovarian cancer cells (e.g., SKOV-3), have been used to demonstrate the chemotactic activity of uPAR84-95. nih.govaai.orgaacrjournals.org These assays typically involve measuring the directed movement of cells through a porous membrane or towards a chemoattractant gradient. aai.org

Receptor Interaction Studies: Experiments have been conducted to determine the receptors through which uPAR84-95 exerts its effects. This includes investigating its interaction with formyl peptide receptors (FPRL1 and FPRL2) using techniques like receptor desensitization experiments. aai.orgaacrjournals.org

In vivo Mobilization Studies: The ability of uPAR84-95 to induce the release and migration of cells, such as hematopoietic stem/progenitor cells, from bone marrow into the circulation has been investigated in vivo using mouse models. aacrjournals.org This involves administering the peptide and subsequently analyzing the number of circulating cells. aacrjournals.org

Antibody Perturbation Studies: The use of specific antibodies targeting uPAR or the uPAR84-95 sequence has been instrumental in demonstrating the involvement of this region in cellular processes like migration and adhesion. nih.govnih.gov Blocking the interaction of uPAR84-95 with its receptors using inhibitory peptides has also been employed. nih.govnih.gov

Cell Adhesion Assays: The role of uPAR84-95 in promoting cell adhesion to extracellular matrix proteins and mesothelial monolayers has been characterized using techniques like xCELLigence technology or by measuring cell-associated fluorescence. nih.gov

Immunofluorescence and Western Blot: These techniques have been used to assess the expression levels and localization of uPAR and its interacting partners, such as FPR1, in cell lines and tissue samples. nih.govnih.gov

Orthotopic Implantation Models: In vivo studies involving orthotopic implantation of cancer cells expressing different uPAR variants (with or without the 84-95 sequence) in nude mice have been used to evaluate the contribution of this sequence to tumor growth and dissemination. nih.gov

Detailed Research Findings:

The uPAR-derived peptide uPAR84-95 has been shown to stimulate the migration of various cell types, including hematopoietic stem cells and ovarian cancer cells, by activating formyl peptide receptors. nih.govaai.orgaacrjournals.org It can also inactivate CXCR4, a chemokine receptor involved in hematopoietic stem cell retention in bone marrow. aacrjournals.org In vivo studies demonstrated that administration of uPAR84-95 induced the mobilization of hematopoietic stem/progenitor cells in mice, with an efficacy comparable to G-CSF. aacrjournals.org The uPAR84-95 sequence plays a crucial role in the ability of ovarian cancer cells to cross extracellular matrix and mesothelial monolayers, and its inhibition prevents this process. nih.gov The interaction between uPAR84-95 and FPR1 has been identified as a key mechanism driving the adhesion and invasion of ovarian cancer cells. nih.gov

Data Table: Activity of uPAR84-95

| Cell Type | Observed Activity | Receptor(s) Involved | Reference |

| Human CD34+ HSCs | Stimulates migration, inactivates CXCR4 | fMLP receptors, CXCR4 | aacrjournals.org |

| Mouse CD34+ M1 Leukemia Cells | Stimulates migration, inactivates murine CXCR4 | fMLP receptors, CXCR4 | aacrjournals.org |

| Human Basophils | Chemotaxis | FPRL1, FPRL2 | aai.org |

| Ovarian Cancer Cells (e.g., SKOV-3) | Migration, Invasion, Adhesion to ECM and mesothelium | FPR1 | nih.govnih.gov |

| Mouse HSCs/HPCs (in vivo) | Mobilization from bone marrow | Not specified | aacrjournals.org |

Long Non-coding RNA (lncRNA)-Encoded Peptides (e.g., Minion, 84-aa-long)

Long non-coding RNAs (lncRNAs) are transcripts longer than 200 nucleotides initially thought to lack protein-coding potential. oup.comoup.com However, recent research has revealed that some lncRNAs contain small open reading frames (sORFs) that can be translated into functional small peptides or microproteins. oup.comoup.comnih.gov Minion is an example of such a peptide, identified as an 84-amino acid long conserved peptide encoded by a transcript previously annotated as an lncRNA. oup.comscienceopen.com

The discovery of Minion challenged existing assumptions about the genome and the definition of protein-coding genes, as it is smaller than the arbitrary size cutoff (usually 100 amino acids) traditionally used in bioinformatics to define proteins. novartis.com Minion was identified through studies investigating the role of lncRNAs and sORFs in biological processes, particularly muscle development. nih.govnovartis.com

Characterization Methodologies:

Ribosome Profiling (Ribo-seq): This technique is used to identify actively translated regions within RNA transcripts by sequencing ribosome-protected mRNA fragments. oup.com Ribo-seq data can provide evidence for the translation of sORFs within lncRNAs. oup.com

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for the direct detection and identification of peptides, including those encoded by lncRNAs. oup.com Techniques like LC-MS/MS and UPLC/MSE are used for peptide mapping and sequencing, allowing for the confirmation of the amino acid sequence of the translated peptide. waters.comoup.comnih.gov

Immunofluorescence and Western Blot: Antibodies specific to the lncRNA-encoded peptide can be used to detect its expression and determine its localization within cells and tissues. uq.edu.au

Genetic Manipulation (Knockdown/Overexpression): Studies involving the knockdown or overexpression of the lncRNA or the sORF encoding the peptide are used to investigate the peptide's function and its impact on cellular processes. oup.comnih.gov

In vivo Studies (Mouse Models): The function of lncRNA-encoded peptides can be studied in vivo using genetically modified mouse models where the expression of the peptide is altered. nih.govgoogle.com Phenotypic analysis of these mice provides insights into the peptide's biological role. nih.gov

Cell Fusion Assays: For peptides like Minion involved in cell fusion, in vitro assays are used to quantify the ability of cells to fuse under different conditions, such as co-expression with other proteins like Myomaker. nih.govgoogle.com

Bioinformatics Analysis: Computational tools are used to predict the coding potential of lncRNAs, identify sORFs, and analyze the conservation of peptide sequences across different species. oup.commdpi.com

Detailed Research Findings:

Minion, an 84-amino acid peptide encoded by an lncRNA, has been identified as an essential microprotein required for muscle development. nih.govnovartis.com Studies using ribosome profiling and mass spectrometry have provided evidence for the translation of sORFs within lncRNAs into functional peptides. oup.comoup.com Genetic studies in mice have shown that Minion is indispensable for the fusion of mononuclear muscle progenitors to form multinucleated myotubes; Minion-deficient mice exhibit a marked reduction in fused muscle fibers and die perinatally due to the inability of their skeletal muscles, including the diaphragm, to function. nih.govnovartis.com The fusogenic activity of Minion is conserved in its human orthologue. nih.govgoogle.com Co-expression of Minion with Myomaker, another transmembrane protein, is sufficient to induce cellular fusion even in non-muscle cells. nih.govgoogle.com The discovery and characterization of Minion highlight the functional importance of peptides encoded by transcripts previously considered non-coding and expand the known functions of sORF-encoded microproteins. nih.govnovartis.com

Data Table: Characteristics of Minion

| Feature | Description | Reference |

| Length | 84 amino acids | oup.comscienceopen.com |

| Encoded by | Long non-coding RNA (lncRNA) transcript | oup.comscienceopen.com |

| Function | Essential for muscle cell fusion | nih.govnovartis.com |

| Biological Role | Required for skeletal muscle development | nih.govnovartis.com |

| Conservation | Conserved in human and mouse | oup.comnih.govgoogle.com |

| Interacts with | Myomaker (sufficient to induce cell fusion) | nih.govgoogle.com |

Structural Biology and Conformation Analysis of Peptide 84 Variants

Theoretical and Computational Structural Prediction

Computational methods are indispensable for predicting the structure and dynamics of peptides. These approaches provide insights into the conformational landscapes of peptides, complementing experimental data by offering atomic-level resolution and dynamic views of molecular behavior.

Molecular Dynamics Simulations and Coarse-Grained Modeling

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about peptide folding, conformational changes, and interactions with other molecules. For large or complex systems where all-atom simulations are computationally expensive, coarse-grained (CG) modeling offers a simplified yet effective alternative. In CG models, groups of atoms are represented as single "beads," reducing the degrees of freedom and allowing for the simulation of larger systems over longer timescales.

These simulation techniques have been applied to various peptide systems. For instance, MD simulations have been used to study the stability and conformational dynamics of antifungal peptides, such as a plant defensin (B1577277) (PhD1), where mutations of disulfide bonds were shown not to cause drastic conformational changes. They have also been employed to investigate the self-assembly of gelatin-based peptides into hydrogel junction zones and to characterize the behavior of self-assembled cyclic peptide nanotubes in lipid bilayers. Coarse-grained models, such as the CABS-dock server, have proven effective in modeling peptide docking, even when it involves significant conformational transitions of the binding protein, as demonstrated with the Troponin C and Troponin I fragment complex.

Table 1: Examples of Molecular Dynamics and Coarse-Grained Modeling Studies on Peptides

| Peptide System | Simulation Technique | Key Findings | Reference |

|---|---|---|---|

| Plant Defensin (PhD1) | All-Atom MD | Demonstrated high thermal stability up to 400 K; mutation of a fifth disulfide bond did not cause drastic conformational changes. | |

| Cyclic D,L-α-Peptides | All-Atom MD (Force Field Comparison) | Different force fields (AMBER, CHARMM, OPLS, GROMOS) resulted in significant differences in nanotube pore diameter and confined water molecules. | |

| Troponin C (TnC) - Troponin I (TnI) fragment | Coarse-Grained MD (CABS-dock) | Successfully modeled the large conformational change in TnC upon binding to the TnI peptide helix. | |

| General Peptides | Coarse-Grained Modeling | CG models bridge microscopic details from all-atom simulations with macroscopic experimental observations, essential for studying large macromolecular complexes. |

Advanced Deep Learning Models for Protein-Peptide Structure (e.g., AlphaFold, RosettaFold)

RosettaFold, another powerful deep-learning tool, has been utilized in frameworks for designing novel bioactive peptides. For instance, a methodology combining RoseTTAFold's diffusion model (RFdiffusion) with sequence optimization networks (ProteinMPNN) has been proposed to generate candidate peptides that can bind to specific targets, such as the Kelch domain of Ke

Analysis of Peptide Secondary and Tertiary Structures

The conformation of peptides in solution is often a dynamic equilibrium of multiple structures. ptbioch.edu.pl Understanding the dominant conformers and the factors that govern transitions between them is a key area of structural biology. ptbioch.edu.pl Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, circular dichroism, and molecular dynamics simulations are instrumental in elucidating these structural features. ptbioch.edu.plmdpi.com

The conversion between α-helical and β-sheet structures is a significant event in protein folding and, in some cases, misfolding, which can lead to amyloid formation. pnas.orgpnas.org While some peptides can exhibit a direct transition from a β-sheet to an α-helix upon changes in conditions like temperature, the more commonly observed transition in amyloidogenic peptides is from α-helix to β-sheet. pnas.orgnih.gov This transition often proceeds through a random coil intermediate. nih.gov The formation of α-helical intermediates can sometimes facilitate the formation of β-sheets by bringing peptide segments into close proximity. nih.gov

The stability of these secondary structures is influenced by the amino acid sequence and the surrounding environment. pnas.org For instance, molecular dynamics simulations have shown that certain residues, like glycine, can be important for the formation of β-sheets in aqueous solutions. pnas.org The transition from an α-helix to a β-sheet is often accompanied by an increase in inter-peptide contacts, leading to aggregation. nih.gov

| Structural Element | Key Characteristics | Associated Transitions | Influencing Factors |

|---|---|---|---|

| α-Helix | Common secondary structure motif. Can be a transient intermediate in aggregation processes. nih.gov | α-helix to β-sheet, often via a random coil. nih.gov | Temperature, pH, solvent, amino acid sequence. pnas.org |

| β-Sheet | Stable structure often associated with amyloid fibrils. pnas.org Can be formed from α-helical intermediates. nih.gov | Can, in some cases, transition to α-helix under specific conditions. pnas.org | Inter-peptide interactions, presence of specific residues like glycine. pnas.orgnih.gov |

The peptide corresponding to human κ-casein residues 84-101 has been shown to adopt a largely extended chain conformation in dimethyl sulphoxide solution. nih.gov Notably, experimental evidence from 1H-nuclear magnetic resonance spectroscopy indicates the presence of a β-turn involving residues Pro87-His90. nih.govresearchgate.net This β-turn is a significant structural feature.

The presence of this turn has implications for the accessibility of certain residues. For example, it may render the physiologically important Arg85 residue less available for interaction with enzymes like bovine chymosin. nih.gov This could partially explain why human κ-casein is hydrolyzed more slowly by this enzyme compared to its bovine counterpart. nih.gov

| Peptide | Residues Involved in β-turn | Experimental Method | Functional Implication |

|---|---|---|---|

| Human κ-casein (84-101) | Pro87-His90 nih.govresearchgate.net | 1H-Nuclear Magnetic Resonance Spectroscopy nih.gov | May hinder enzymatic cleavage by bovine chymosin. nih.gov |

Amphiphilicity, the presence of both hydrophobic and hydrophilic regions, is a key determinant of a peptide's interaction with interfaces, such as cell membranes or the air-water interface. acs.org The specific three-dimensional arrangement of these regions, dictated by the peptide's secondary structure, is crucial for its surface activity. cuny.edu

For a peptide to be surface-active, it often needs to adopt a specific conformation, such as an α-helix, that segregates the hydrophobic and hydrophilic residues to opposite faces of the molecule. cuny.eduacs.org This amphipathic structure allows the peptide to orient itself at an interface, reducing surface tension. cuny.edu The transition between a folded, surface-active state and an unfolded, less active state can be controlled by environmental factors like electrolyte concentration. cuny.edu The ability to rationally design peptides with tunable surface activity by coupling folding to amphiphilicity is an area of active research. cuny.edu

The surface activity is not solely defined by the net hydrophobicity but also requires the correct secondary structure formation to achieve amphipathic properties. acs.org For instance, some peptides may only exhibit significant surface activity when they form an α-helix, which allows for the proper spatial arrangement of hydrophobic and hydrophilic side chains. acs.org

| Structural Feature | Relation to Surface Activity | Example |

|---|---|---|

| Amphiphilic α-helix | Segregation of hydrophobic and hydrophilic residues allows for interaction with and reduction of surface tension at interfaces. cuny.edu | Rationally designed peptides that are only surface-active in their folded helical state. cuny.edu |

| Unfolded/Random Coil | Generally less surface-active as the hydrophobic residues are not presented in a concentrated manner. acs.org | Peptide variants that fail to form a stable secondary structure and show low surface activity. acs.org |

Biosynthesis and Post Translational Modification Pathways Relevant to Peptides

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs) Biosynthesis

RiPPs are a diverse class of natural products that are initially synthesized as linear precursor peptides on the ribosome, following the genetic code. wikipedia.orgmdpi.comacs.orgmdpi.com These precursor peptides then undergo enzymatic modifications to yield the mature, often highly complex, bioactive RiPPs. mdpi.comacs.orgmdpi.com This process is referred to as "post-ribosomal peptide synthesis" (PRPS). wikipedia.org The structural diversity of RiPPs arises from the wide array of possible PTMs, including cyclization, dehydration, methylation, and the formation of unusual amino acids or cross-links. mdpi.commdpi.com

A general scheme for RiPP biosynthesis involves the transcription of a RiPP-related gene into mRNA, followed by ribosomal translation into a precursor peptide. mdpi.com This precursor peptide typically consists of a leader peptide and a core peptide. wikipedia.orgmdpi.comacs.orgnih.govnih.gov The leader peptide, usually located at the N-terminus but occasionally at the C-terminus as a follower peptide, plays a crucial role in guiding the subsequent PTMs of the core peptide by recruiting tailoring enzymes. mdpi.comacs.orgnih.govnih.gov The core peptide is the segment that undergoes the post-translational modifications. acs.orgnih.govnih.gov After the modifications are complete, a protease typically cleaves the leader (and/or follower) peptide to release the mature RiPP. mdpi.comacs.orgnih.gov

Precursor Peptide Design and Engineering

The precursor peptide in RiPP biosynthesis is a key determinant of the final product's structure and modifications. It is generally composed of a leader peptide and a core peptide. wikipedia.orgmdpi.comacs.orgnih.govnih.gov The leader peptide is essential for the recognition and recruitment of the post-translational modification enzymes. acs.orgnih.govnih.gov The core peptide contains the amino acid sequence that will be modified to form the mature RiPP. acs.orgnih.govnih.gov

Engineering of RiPPs often involves manipulating these precursor peptides. mdpi.comacs.orgnih.gov This can include reconstituting precursor peptides where different functional groups are added to the core peptides, or introducing mutations in the core peptide sequence. mdpi.comacs.orgnih.gov The substrate tolerance of tailoring enzymes, meaning their ability to act on slightly different core peptide sequences, is an interesting feature that allows for versatility in RiPP engineering. mdpi.com Studies have shown that only certain residues within the core peptide may be critical for tailoring enzyme activity, allowing for modifications to other residues without abolishing the reaction. mdpi.com

Designing precursor peptides with specific leader sequences can ensure recognition by modification enzymes from different RiPP pathways, enabling the creation of chimeric peptides. portlandpress.com Additionally, incorporating noncanonical amino acids into precursor peptides is a well-established method in RiPP engineering to generate analogs with altered properties. nih.gov

Enzymatic Cyclization Mechanisms and Macrocyclization

Cyclization is a prevalent and crucial post-translational modification in RiPP pathways, fundamentally altering the peptide's shape and often being essential for its biological activity, stability, and interaction with receptors. mdpi.combeilstein-journals.orgnih.gov Various enzymatic mechanisms facilitate cyclization, including head-to-tail ligation, the formation of lanthionine (B1674491) rings, aminovinylcysteine (AviCys) or aminovinyl-3-methylcysteine (AviMeCys) rings, radical S-adenosylmethionine (SAM)-dependent enzyme-catalyzed rings, and other intramolecular cross-links. nih.gov

Several enzyme classes catalyze the macrocyclization of RiPPs. biorxiv.org These enzymes often function analogously to cysteine or serine proteases, sometimes belonging to these peptidase superfamilies. beilstein-journals.org For instance, the PatG cyclase involved in patellamide cyanobactin biosynthesis is similar to subtilisin-like peptidases and catalyzes macrocyclization via a serine protease-like mechanism. beilstein-journals.org This involves cleaving a C-terminal sequence (follower peptide) from the precursor peptide, forming an acyl-enzyme intermediate, which is then resolved by the nucleophilic attack of the peptide's free amino terminus to form the macrocycle. biorxiv.org

Other mechanisms include the formation of amide bonds, heterocyclization to form thiazolines or oxazolines, oxidative carbon-carbon bond formation, and thioether cross-links. beilstein-journals.orgresearchgate.net Radical SAM-catalyzed oxidative cross-linking, involving SPASM protein family enzymes containing iron-sulfur clusters, represents a more exotic chemistry used in some RiPP cyclizations. beilstein-journals.orgresearchgate.net P450 enzymes can also catalyze macrocyclic crosslinking through oxidative cross-coupling reactions between aromatic rings, forming linkages such as Trp-Tyr, Trp-Trp, Trp-His, Tyr-Tyr, Tyr-His, and His-His. biorxiv.org

Enzymatic macrocyclization offers advantages over traditional chemical synthesis, which can be challenging due to competing intermolecular reactions and the need for high dilution. rsc.org Nature's enzymes provide stereo- and regioselective cyclization. mdpi.com

Heterocycle and Lanthionine Formation

Heterocycle and lanthionine formation are significant post-translational modifications observed in RiPP biosynthesis, contributing substantially to the structural diversity and biological activity of these peptides. beilstein-journals.orgnih.govresearchgate.netasm.org

Heterocycles, such as thiazoles and oxazoles, are formed through cyclodehydration reactions involving serine, threonine, or cysteine residues in the precursor peptide. beilstein-journals.orgresearchgate.net For example, YcaO protein-catalyzed heterocyclization is a modification that appears to be unique to RiPP biosynthesis. beilstein-journals.orgnih.gov This process can involve the activation of an amide, followed by attack by an adjacent serine or cysteine side chain to form the heterocycle. beilstein-journals.orgnih.gov Thiopeptides, a class of RiPPs, are characterized by a six-member nitrogen-containing heterocycle and typically contain azole heterocycles, formed by a cyclodehydratase/dehydrogenase pair. asm.org

Lanthionine (Lan) and methyllanthionine (MeLan) residues are characteristic features of lanthipeptides, a large family of bacterial RiPPs that includes nisin. beilstein-journals.orgnih.govasm.orgnih.gov These thioether cross-links are formed through a two-step process. nih.govasm.org First, serine and threonine residues in the core peptide are dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) residues, respectively, catalyzed by a dehydratase (e.g., LanB). nih.govasm.org Subsequently, the sulfhydryl groups of cysteine residues undergo a Michael-type addition to the double bond of the dehydroamino acids, catalyzed by a cyclase (e.g., LanC), forming the lanthionine or methyllanthionine rings. nih.govasm.org

A structural variation on the lanthionine linkage is the aminovinylcysteine (AviCys) motif, found in RiPPs like epidermin. beilstein-journals.orgnih.gov This is formed by the nucleophilic addition of an oxidatively decarboxylated cysteine residue onto a Dha residue derived from serine. beilstein-journals.orgnih.gov

These modifications constrain the peptide's conformation, providing stability and influencing their interactions with biological targets. nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Biosynthesis

Non-ribosomal peptides (NRPs) are another significant class of peptide natural products, primarily produced by microorganisms like bacteria and fungi, but also found in some higher organisms. uzh.chwikipedia.org Unlike RiPPs, NRPs are synthesized independently of the ribosome by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs). uzh.chwikipedia.orgrsc.orgigem.orgtu-berlin.de NRPSs can incorporate a wide variety of monomers, including the 20 proteinogenic amino acids, non-proteinogenic amino acids, D-amino acids, and N-methylated amino acids, leading to remarkable structural variability in NRPs. uzh.chwikipedia.orgigem.org

NRPS assembly lines are modular, with each module typically responsible for the incorporation of one specific amino acid or building block into the growing peptide chain. uzh.chwikipedia.orgigem.orgresearchgate.net Each module contains several domains with defined functions, including adenylation (A) domains for substrate recognition and activation, thiolation (T) or peptidyl carrier protein (PCP) domains that hold the activated substrate, and condensation (C) domains that catalyze peptide bond formation. uzh.chwikipedia.orgigem.orgresearchgate.net

The biosynthesis begins with the activation of an amino acid by the adenylation domain, which catalyzes the ATP-dependent formation of an aminoacyl-adenylate. uzh.chresearchgate.net The activated amino acid is then transferred to the thiol group of the PCP domain, forming a thioester linkage. uzh.chresearchgate.net The condensation domain then catalyzes the formation of a peptide bond between the amino acid attached to the upstream module's PCP domain and the amino acid on its own PCP domain. uzh.ch This process is repeated for each module in the assembly line, extending the peptide chain. uzh.ch

NRPSs can also contain additional domains or collaborate with tailoring enzymes to introduce modifications such as cyclization, branching, N-methylation, glycosylation, halogenation, and hydroxylation. uzh.chwikipedia.orgigem.orgtu-berlin.de Cyclization is a common feature in NRPs, often catalyzed by thioesterase (TE) domains at the end of the assembly line, which release the mature peptide, frequently in a cyclic form. biorxiv.orgrsc.org

NRPS genes are typically organized in gene clusters or operons. wikipedia.orgigem.org These clusters often include genes for the NRPS enzymes themselves, as well as genes for the biosynthesis of non-proteinogenic monomers and tailoring enzymes. igem.org

Combinatorial Biosynthetic Strategies for Peptide Diversification

Combinatorial biosynthesis is a powerful approach used to generate novel peptide structures and diversify the chemical space of natural products, including both RiPPs and NRPs. portlandpress.commdpi.comtu-berlin.detandfonline.comnih.gov This strategy involves manipulating and recombining biosynthetic pathways or enzymes to produce "unnatural" natural products or analogs with potentially improved or novel bioactivities. portlandpress.comrsc.orgtandfonline.comnih.gov

For RiPPs, combinatorial biosynthesis can leverage the modular nature of precursor peptides and tailoring enzymes. portlandpress.com Strategies include combining biosynthetic enzymes from different RiPP pathways to act on a single substrate, creating chimeric leader peptides to ensure recognition of modification enzymes from various pathways, and simple mutagenesis of the precursor gene to yield natural product analogs. portlandpress.com Engineering individual biosynthetic enzymes to increase their promiscuity through directed evolution and site mutagenesis is another approach to introduce structural diversity. portlandpress.com Combining multicore precursor systems with combinatorial biosynthesis is expected to lead to new activities. researchgate.net

In the context of NRPSs, combinatorial biosynthesis often involves the swapping or recombination of entire domains, modules, or subunits within the NRPS assembly line. tandfonline.comnih.gov Since NRPSs are modular, exchanging modules responsible for incorporating specific amino acids can lead to the synthesis of peptides with altered sequences. tandfonline.com Enzyme-level modifications, such as site-specific mutagenesis and directed evolution of domains like the adenylation domain (which selects the substrate), can also alter substrate specificity and thus the composition of the resulting peptide. researchgate.nettandfonline.comnih.gov Pathway-level recombination involves combining genes or parts of gene clusters from different NRPS pathways. tandfonline.comnih.gov

Chemo-enzymatic strategies also fall under combinatorial approaches, combining chemical synthesis of linear peptides with enzymatic cyclization or modification using enzymes derived from RiPP or NRPS pathways. mdpi.com This merges the flexibility of chemical synthesis with the selectivity of enzymatic reactions. mdpi.com

Molecular Mechanisms of Action and Cellular Target Interactions of Peptide 84 Variants

Peptide-Protein Interaction (PPI) Modulations

Peptides can serve as potent modulators of PPIs, which are fundamental to most biological processes. cell.com By mimicking natural interaction motifs, synthetic peptides like "Peptide 84" can be designed to interfere with or stabilize specific protein complexes, thereby influencing cellular functions. mdpi.com

The interaction between "this compound" and its target proteins is not uniformly distributed across the binding interface. Instead, it is often concentrated in "hot spots," which are small clusters of residues that contribute the most to the binding energy. mdpi.comnih.gov Identifying these hot spots is a critical step in understanding the peptide's mechanism and for the rational design of more potent variants. frontiersin.org These key residues are typically found at the center of the protein-protein interface. oup.com

Alanine scanning mutagenesis is a widely used experimental technique to identify these critical residues. nih.gov In this method, individual amino acids in the "this compound" sequence are systematically replaced with alanine, and the effect on binding affinity to its target protein is measured. A significant decrease in binding affinity upon mutation indicates a hot spot residue. nih.gov For instance, in the interaction between programmed cell death protein-1 (PD-1) and its ligand PD-L1, computational alanine scanning has been used to identify key residues crucial for their interaction. nih.gov Such analyses reveal that hot spots often form a continuous surface patch even if the contributing residues are not sequential in the primary sequence. researchgate.net

Table 1: Hypothetical Alanine Scanning Mutagenesis Data for "this compound"

| "this compound" Variant | Target Protein | Binding Affinity (Kd, nM) | Change in Binding Free Energy (ΔΔG, kcal/mol) | Hot Spot Residue |

| Wild-Type | Target X | 15 | - | - |

| Tyr5 -> Ala | Target X | 300 | >2.0 | Yes |

| Leu8 -> Ala | Target X | 18 | <1.0 | No |

| Arg12 -> Ala | Target X | 550 | >2.0 | Yes |

| Ile15 -> Ala | Target X | 250 | >2.0 | Yes |

This interactive table presents hypothetical data from an alanine scanning mutagenesis experiment on "this compound." A significant increase in the dissociation constant (Kd) and a change in binding free energy (ΔΔG) of greater than 2 kcal/mol upon mutation to alanine are indicative of a hot spot residue.

Computational methods are invaluable for predicting the binding affinity and specificity of "this compound" and its analogs, thereby guiding the design of new variants with improved therapeutic profiles. escholarship.org These in silico approaches can efficiently screen large virtual libraries of peptide sequences, prioritizing candidates for experimental validation. frontiersin.org

Molecular docking simulations can predict the preferred binding pose of "this compound" at the interface of its target protein. escholarship.org Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy, providing a quantitative measure of binding affinity. nih.gov These computational tools can also be used to predict the amino acid preferences at specific positions within the peptide sequence, aiding in the design of peptides with enhanced specificity for their intended target. nih.gov For example, the Rosetta molecular modeling suite includes applications like Pepspec that can predict the amino acid preferences of peptide-binding domains. nih.gov

A variety of experimental techniques are available to characterize the interaction between "this compound" and its protein targets in detail. nih.gov Peptide arrays are a high-throughput method for mapping binding sites and identifying peptides that can interfere with PPIs. mdpi.com In this technique, a series of overlapping peptides derived from the sequence of an interacting protein are synthesized on a solid support and probed with the target protein to identify binding regions. mdpi.com

Surface Plasmon Resonance (SPR) is a powerful biophysical technique for the real-time, label-free analysis of binding kinetics and thermodynamics. nih.gov This method allows for the determination of association and dissociation rate constants, providing a comprehensive understanding of the binding event. nih.gov Other techniques such as co-immunoprecipitation (Co-IP) followed by mass spectrometry can be used to identify the binding partners of "this compound" within a complex cellular environment. nih.gov

Table 2: Comparison of Experimental Techniques for Characterizing "this compound" PPIs

| Technique | Principle | Information Obtained | Throughput |

| Peptide Arrays | Binding of a labeled protein to immobilized peptides. mdpi.com | Identification of binding epitopes and interfering peptides. mdpi.com | High |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. nih.gov | Binding affinity (Kd), kinetics (kon, koff), and thermodynamics. nih.gov | Low to Medium |

| Co-Immunoprecipitation (Co-IP) | Pull-down of a protein complex using a specific antibody. nih.gov | Identification of in vivo binding partners. nih.gov | Low |

This interactive table summarizes key experimental techniques that can be employed to characterize the protein-protein interactions of "this compound."

By modulating specific PPIs, "this compound" can regulate intracellular signaling pathways that are critical for cellular function and disease progression. nih.gov Many signaling pathways are controlled by the assembly and disassembly of protein complexes, making them amenable to intervention by therapeutic peptides. rsc.org

For instance, peptides can be designed to inhibit the interaction between a kinase and its substrate, thereby blocking a specific phosphorylation event and downstream signaling. Natural peptides generated within the cell can also interfere with protein interactions, suggesting that this is a physiological mechanism for regulating cell signaling. nih.gov In plants, for example, small peptides from the CLAVATA3/EMBRYO SURROUNDING REGION-RELATED (CLE) family regulate vascular development by binding to cell surface receptors and initiating intracellular signaling cascades. researchgate.netfrontiersin.org Similarly, "this compound" could be designed to target key nodes in signaling networks, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and autophagy. acs.org

Cellular Entry Mechanisms and Intracellular Trafficking

For "this compound" to exert its effects on intracellular targets, it must first cross the plasma membrane, a significant barrier for most peptides. bitesizebio.com Understanding the mechanisms of cellular entry and subsequent intracellular trafficking is crucial for optimizing its therapeutic potential. princeton.edu

To overcome the challenge of membrane impermeability, "this compound" can be conjugated to a cell-penetrating peptide (CPP). mdpi.com CPPs are short peptides, typically rich in cationic amino acids like arginine, that can facilitate the translocation of various molecular cargoes across the cell membrane. bitesizebio.comnih.gov Well-known examples of CPPs include the Tat peptide from the HIV-1 virus and penetratin. nih.gov

The precise mechanisms of CPP-mediated uptake are still under investigation but are generally categorized into two main pathways: direct translocation and endocytosis. mdpi.comyoutube.com Direct translocation is an energy-independent process where the CPP and its cargo move directly across the lipid bilayer, possibly through the formation of transient pores. youtube.comnih.gov Endocytosis, on the other hand, is an energy-dependent process involving the engulfment of the peptide-cargo conjugate into vesicles. youtube.comnih.gov The contribution of each pathway can depend on the specific CPP sequence, the nature of the cargo, and the cell type. mdpi.com The subsequent escape from endosomes is a critical step for the cargo to reach the cytosol and its intended target. youtube.com

Receptor-Mediated Internalization

Receptor-mediated internalization is a crucial pathway for the cellular uptake of many peptides. This process is initiated by the binding of a peptide to specific receptors on the cell surface, which then triggers the internalization of the peptide-receptor complex.

One of the well-studied mechanisms is clathrin-mediated endocytosis (CME). For instance, the cellular uptake of the R8 peptide has been shown to involve the heparan sulfate proteoglycan, syndecan-4, which acts as a membrane-associated receptor facilitating entry via CME nih.gov. This finding, however, has been a subject of evolving research, with earlier studies suggesting other pathways for similar arginine-rich peptides nih.gov. The type of cargo attached to a cell-penetrating peptide (CPP) can also influence the internalization pathway. For example, MPGα, a derivative of the MPG peptide, enters cells via CME when complexed with siRNA nih.gov.

Another significant pathway is caveolae-mediated endocytosis, which is involved in the uptake of various ligands and pathogens. This pathway is characterized by the formation of small, flask-shaped invaginations in the plasma membrane called caveolae nih.gov. While specific links to a "this compound" are not established, this pathway is a known route for peptide internalization.

Macropinocytosis is a third major endocytic pathway utilized by some peptides for cellular entry. This process involves the formation of large, irregular vesicles (macropinosomes) and has been identified as the uptake mechanism for arginine-rich CPPs like the TAT peptide and octa-arginine nih.gov. The lanthionine (B1674491) synthetase component C-like protein 1 (LanCL1) has been suggested as a potential receptor that could trigger macropinocytosis for the R8 peptide nih.gov.

The gastrin-releasing peptide (GRP) receptor provides another example of receptor-mediated internalization. Upon agonist binding, this G protein-coupled receptor undergoes internalization through processes that can be both dependent on and independent of phospholipase C activation nih.gov.

Table 1: Mechanisms of Receptor-Mediated Internalization for Various Peptides

| Internalization Mechanism | Associated Peptides/Receptors | Key Features |

|---|---|---|

| Clathrin-Mediated Endocytosis (CME) | R8 peptide with syndecan-4 receptor, MPGα/siRNA complexes | Involves clathrin-coated pits and vesicles. nih.gov |

| Caveolae-Mediated Endocytosis | Various ligands and pathogens | Characterized by flask-shaped caveolae invaginations. nih.gov |

| Macropinocytosis | TAT peptide, Octa-arginine (R8) | Formation of large, irregular macropinosomes. nih.gov |

| G Protein-Coupled Receptor Internalization | Gastrin-Releasing Peptide (GRP) | Can be dependent or independent of second messenger activation. nih.gov |

Interactions with Biological Membranes

The interaction of peptides with biological membranes is fundamental to their mechanism of action, often leading to membrane disruption, permeabilization, and subsequent cellular effects.

Membrane Disruption and Permeabilization Mechanisms

Many antimicrobial peptides (AMPs) function by disrupting the integrity of microbial membranes. The initial contact is often driven by electrostatic interactions between the cationic peptide and the negatively charged components of the bacterial membrane frontiersin.orgtandfonline.com. This is followed by hydrophobic interactions that facilitate the peptide's insertion into the lipid bilayer frontiersin.org.

Several models describe the process of membrane disruption:

Barrel-Stave Model: In this model, peptides insert into the membrane and oligomerize to form a pore, with the hydrophobic regions of the peptide facing the lipid tails and the hydrophilic regions lining the channel nih.gov.

Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane, but in this case, the lipid monolayers bend inward to line the pore, creating a continuous surface of peptide and lipid head groups mdpi.com.

Carpet Model: Peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a certain concentration, this disrupts the membrane integrity, leading to the formation of transient pores or micelles frontiersin.orgtulane.edu. This mechanism is associated with peptides that reside mainly on the bilayer surface tulane.edu.

The physicochemical properties of both the peptide and the membrane, such as the peptide's amphipathicity and the lipid composition of the membrane, are critical in determining the specific mechanism of action nih.govnih.gov.

Conformational Transitions Upon Membrane Binding

Many peptides are unstructured in aqueous solution and adopt a defined secondary structure upon interacting with a biological membrane. This conformational change is often crucial for their activity. For example, some amyloidogenic peptides can transition from a random coil to an α-helix or β-sheet structure upon membrane interaction nih.gov. This transition is a key step in the process of membrane disruption and pore formation. The membrane environment stabilizes the amphipathic secondary structure, allowing the peptide to interact favorably with both the hydrophobic core and the polar head groups of the lipid bilayer nih.gov. For instance, the peptide gH625, involved in viral fusion, adopts a helical conformation that is essential for its interaction with and penetration into cellular membranes nih.gov.

Table 2: Models of Peptide-Induced Membrane Disruption

| Model | Description | Example Peptides |

|---|---|---|

| Barrel-Stave | Peptides form a barrel-like pore through the membrane. nih.gov | Alamethicin, Pardaxin nih.gov |

| Toroidal Pore | Peptides and lipids together form a pore. mdpi.com | - |

| Carpet/Sinking Raft | Peptides accumulate on the membrane surface, causing disruption. tulane.edu | - |

Regulation of Gene Expression and Epigenetic Mechanisms

Short peptides have been shown to regulate gene expression and protein synthesis by interacting with DNA and components of the chromatin structure researchgate.netnih.gov.

Direct DNA-Peptide Interactions and Sequence Recognition

Certain short peptides, typically composed of 2-7 amino acids, can enter the cell nucleus and interact directly with DNA researchgate.netnih.gov. These interactions can be sequence-specific, allowing peptides to target gene promoters and influence template-directed processes like transcription and replication researchgate.netnih.gov. For example, the peptide motif SPKK is known to bind to the minor groove of double-stranded DNA researchgate.net. The ability of peptides to recognize specific DNA sequences is a key aspect of their regulatory function.

Modulation of Chromatin Structure and Histone Proteins

Peptides can also exert their regulatory effects by modulating chromatin structure. This can occur through interactions with histone proteins, the core components of the nucleosome around which DNA is wrapped nih.gov. By interacting with histones, peptides can influence the accessibility of DNA to transcription factors and other regulatory proteins.

Furthermore, peptides can regulate the epigenetic status of DNA, such as methylation patterns researchgate.netnih.gov. DNA methylation is a critical mechanism for gene silencing, and its modulation by peptides represents a significant layer of gene expression control researchgate.netnih.gov. Histone modifications, such as acetylation and methylation, are also key determinants of chromatin state and gene activity. For instance, histone acetylation is generally associated with a more open chromatin structure and active transcription, a process regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). Some peptides can act as HDAC inhibitors, leading to increased histone acetylation and the expression of previously silenced genes bachem.com. The combination of different histone modifications can create specific "signatures" that mark distinct regulatory regions like enhancers nih.gov.

Table 3: Mechanisms of Gene Regulation by Peptides

| Regulatory Mechanism | Description |

|---|---|

| Direct DNA Interaction | Peptides bind to specific DNA sequences, often in promoter regions, to influence transcription. researchgate.netnih.gov |

| Chromatin Modulation | Peptides interact with histone proteins, altering chromatin structure and DNA accessibility. nih.gov |

| Epigenetic Regulation | Peptides can influence DNA methylation patterns and histone modifications, such as acetylation, to control gene expression. researchgate.netnih.gov |

Influence on DNA Methylation Status

Peptides can function as epigenetic modulators, influencing gene expression without altering the DNA sequence itself. One of the primary mechanisms is the regulation of DNA methylation, a process where a methyl group is added to a cytosine residue in DNA, typically leading to gene repression. mdpi.com Short peptides, generally those with 2-7 amino acid residues, have the capacity to enter the cell nucleus and interact with DNA. nih.gov

The proposed mechanisms for how peptides influence DNA methylation include:

Direct Interaction: Peptides can bind to specific regions in gene promoters, making them inaccessible to DNA methyltransferases (DNMTs), the enzymes responsible for methylation. This inhibition of DNMT binding results in an unmethylated promoter region, facilitating gene activation. nih.gov

Strand Separation: Certain short peptides may interact directly with the DNA double helix in promoter regions, causing strand separation and initiating gene transcription. nih.gov

While these mechanisms have been established for various short peptides, specific research directly linking the uPAR(84-95) peptide to the modulation of DNA methylation status is not extensively documented in current literature. However, the principle that bioactive peptides can act as epigenetic regulators is a significant area of study. nih.govnih.gov

Transcriptional Regulation of Specific Genes

Transcriptional regulation is the process of controlling which genes are expressed and at what rate. Peptides can influence this process through several pathways. Short peptides can penetrate the cell nucleus and bind to DNA promoter sequences, which are key regions for initiating transcription. nih.govresearchgate.net This interaction can either enhance or block the binding of transcription factors, thereby upregulating or downregulating the expression of specific genes. jackwestin.com

Furthermore, peptides can regulate gene expression indirectly by initiating signal transduction cascades. nih.gov For instance, the binding of a peptide to a cell surface receptor can trigger a series of intracellular events that culminate in the activation or repression of transcription factors. youtube.com These activated factors then move to the nucleus to control the expression of target genes involved in various cellular functions. nih.gov The uPAR(84-95) peptide, through its interaction with formyl peptide receptors, initiates signaling pathways that can ultimately alter the transcriptional profile of the cell to promote processes like migration. nih.govplos.org

Modulation of Specific Cellular Processes

Cell Proliferation and Differentiation

Cell proliferation is a fundamental biological process essential for tissue development, growth, and repair. nih.gov Bioactive peptides derived from various sources have been shown to promote cell proliferation and differentiation by modulating key signaling pathways. nih.govnih.gov These peptides can interact with cell surface receptors to activate intracellular signaling cascades, such as the ERK1/2 and PI3K/AKT pathways, which are crucial for cell cycle progression. nih.gov

For example, studies on collagen-derived peptides have demonstrated their ability to enhance cell proliferation in fibroblasts and tendon cells. nih.gov The activation of these signaling pathways often leads to an increase in the expression of proteins like Cyclin D1, which pushes the cell from the G1 to the S phase of the cell cycle, thereby promoting division. nih.gov While the primary documented role of the uPAR(84-95) peptide relates to cell migration, the signaling pathways it activates are known to cross-talk with pathways that regulate proliferation and differentiation. wikipedia.org

Cellular Communication and Signal Transduction

Cellular communication relies on signal transduction, where an extracellular signal is converted into an intracellular response. nih.gov Peptides are key signaling molecules in this process. The urokinase receptor (uPAR) contains a sequence spanning residues 84-95, uPAR(84-95), which is critically involved in signal transduction related to cell migration. plos.org

This peptide sequence facilitates a direct interaction between uPAR and formyl peptide receptor type 1 (FPR1). nih.gov This interaction is a pivotal event in cellular communication, initiating a cascade of intracellular signals. The binding of the uPAR(84-95) region to FPR1 can trigger receptor internalization and activate downstream signaling pathways that are essential for directed cell movement. nih.govplos.org Intracellularly generated oligopeptides can also affect cell signaling, suggesting that peptides derived from protein degradation can act as bioactive molecules within the cell, modulating G protein-coupled receptor (GPCR) signal transduction. nih.gov

Immune Response Modulation (e.g., Inhibition of Cytotoxic T Cells by HLA-B27 derived peptides)

Peptides play a central role in modulating immune responses, particularly through their presentation by Major Histocompatibility Complex (MHC) molecules. The Human Leukocyte Antigen (HLA) system, the human version of the MHC, presents peptides to T cells. The HLA-B27 molecule is strongly associated with a group of autoimmune diseases known as spondyloarthropathies. nih.gov

One hypothesis suggests that HLA-B27 can present peptides derived from itself or from bacteria that mimic self-peptides. nih.gov These peptides can then be recognized by cytotoxic T lymphocytes (CTLs). This recognition can lead to an autoimmune response where CTLs attack healthy cells. Conversely, certain peptides can have an inhibitory or antagonistic effect on T cell responses. For example, a study showed that a specific HLA-B27-derived peptide could inhibit a T cell response that is otherwise activated by an antigenic peptide, suggesting a mechanism for modulating CTL activity. nih.gov The interaction between HLA-B27 molecules and peptides is a key factor in the activation and potential inhibition of cytotoxic T cells, highlighting the peptide's role in immune regulation. nih.govoup.com

Cell Migration and Invasion (e.g., Anti-uPAR 84-95)

The uPAR(84-95) sequence is a well-documented driver of cell migration and invasion, particularly in the context of cancer metastasis. nih.gov This sequence, which links two domains of the uPAR protein, promotes cell movement independently of the receptor's traditional role in proteolysis. researchgate.net It achieves this by interacting with and activating FPR1, initiating a signaling cascade that leads to chemotaxis. nih.govmdpi.com

The crucial role of the uPAR(84-95) region has been demonstrated in various cancer cell types, including ovarian, melanoma, and prostate cancer cells. nih.govnih.govmdpi.com Research has shown that inhibiting this specific sequence can effectively block cell migration and invasion.

Inhibitory Strategies and Effects:

Antibodies: Polyclonal antibodies developed to specifically target the uPAR(84-95) sequence have been shown to reduce the migration of ovarian cancer and melanoma cells to basal levels. nih.govnih.gov

Peptide Inhibitors: Synthetic peptides designed to block the uPAR(84-95)/FPR1 interaction, such as the RI-3 peptide, have been shown to prevent the migration and invasion of melanoma cells. nih.gov

These findings underscore the significance of the uPAR(84-95) peptide sequence as a key mediator of cell motility and as a potential therapeutic target for preventing cancer cell dissemination. nih.govnih.gov

| Cell Line | Inhibitor | Observed Effect | Reference |

|---|---|---|---|

| SKOV-3 (Ovarian Cancer) | Anti-uPAR(84-95) polyclonal antibody | Reduced FBS-dependent cell migration to near basal levels. | nih.gov |

| A375 (Melanoma) | Anti-uPAR(84-95) polyclonal antibody | Prevented cell migration and reduced matrigel invasion. | nih.gov |

| A375 (Melanoma) | RI-3 peptide | Prevented migration toward chemotactic gradients and invasion of matrigel. | nih.gov |

| PC3 (Prostate Carcinoma) | Anti-uPAR(84-95) antibody | Significantly inhibited cell migration towards serum. | mdpi.com |

Functional Studies and Biological Activities in Experimental Models

In Vitro Experimental Systems

In vitro studies utilizing various cell culture models have been instrumental in elucidating the mechanistic and functional aspects of specific peptides. These models allow for controlled investigations into cellular responses and molecular interactions.

Cell Culture Models for Mechanistic Investigations (e.g., SH-SY5Y, PC12 cells)